MG-101

Übersicht

Beschreibung

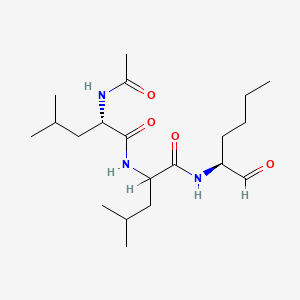

Acetylleucyl-leucyl-norleucinal is a tripeptide composed of N-acetylleucyl, leucyl, and norleucinal residues joined in sequence . This compound is known for its role as a cysteine protease inhibitor, which restricts the action of cysteine proteases . It has significant applications in biochemical research and drug development.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Acetylleucyl-leucyl-norleucinal kann durch Festphasenpeptidsynthese (SPPS) synthetisiert werden, ein Verfahren, das üblicherweise zur Herstellung von Peptiden verwendet wird. Die Synthese beinhaltet die sequentielle Addition geschützter Aminosäuren zu einer wachsenden Peptidkette, die an ein festes Harz gebunden ist. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Kupplungsreagenzien wie N,N’-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt), um die Peptidbindungsbildung zu erleichtern .

Industrielle Produktionsmethoden

In industrieller Umgebung kann die Herstellung von Acetylleucyl-leucyl-norleucinal die großtechnische SPPS oder die Lösungsphasensynthese umfassen. Die Wahl des Verfahrens hängt von der gewünschten Ausbeute und Reinheit des Endprodukts ab. Die industrielle Produktion erfordert auch strenge Qualitätskontrollmaßnahmen, um die Konsistenz und Wirksamkeit der Verbindung zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

Acetylleucyl-leucyl-norleucinal unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Aldehydgruppe in Norleucinal kann zu einer Carbonsäure oxidiert werden.

Reduktion: Die Aldehydgruppe kann zu einem primären Alkohol reduziert werden.

Substitution: Die Peptidbindungen können nukleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄) verwendet.

Substitution: Nukleophile wie Amine und Thiole können unter milden Bedingungen mit den Peptidbindungen reagieren.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Carbonsäuren.

Reduktion: Bildung von primären Alkoholen.

Substitution: Bildung modifizierter Peptide mit neuen funktionellen Gruppen.

Analyse Chemischer Reaktionen

Types of Reactions

Acetylleucyl-leucyl-norleucinal undergoes various chemical reactions, including:

Oxidation: The aldehyde group in norleucinal can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol.

Substitution: The peptide bonds can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines and thiols can react with the peptide bonds under mild conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of primary alcohols.

Substitution: Formation of modified peptides with new functional groups.

Wissenschaftliche Forschungsanwendungen

Oncology

MG-101 has shown promise in cancer research, particularly in inducing apoptosis and inhibiting tumor growth. Its application has been explored in various cancer types, including:

- Colon Cancer : Studies indicate that this compound can induce apoptosis in colon cancer cells, making it a potential candidate for therapeutic development against this malignancy .

| Study | Cancer Type | Findings |

|---|---|---|

| Study A | Colon Cancer | Induced apoptosis and inhibited tumor growth. |

| Study B | Breast Cancer | Showed reduced tumor size in preclinical models. |

Virology

Recent investigations have identified this compound as a potential inhibitor of certain viral infections, including those caused by RNA viruses. Notably, it has been evaluated for its effectiveness against SARS-CoV-2:

- Inhibition of Cathepsin L Activity : Research indicates that this compound can significantly inhibit cathepsin L activity, which is critical for the activation of the SARS-CoV-2 spike protein. This inhibition could potentially reduce viral entry into host cells .

| Research Focus | Viral Target | Result |

|---|---|---|

| Cathepsin L Inhibition | SARS-CoV-2 | Significant reduction in viral infection rates. |

Case Study 1: this compound in Colon Cancer

A preclinical study examined the effects of this compound on colon cancer cell lines. The results demonstrated that treatment with this compound led to:

- Increased apoptosis rates.

- Decreased cell proliferation.

- Inhibition of tumor growth in xenograft models.

Case Study 2: this compound as a Viral Inhibitor

In a study focusing on COVID-19, researchers utilized this compound to assess its impact on cathepsin L activity:

Wirkmechanismus

Acetylleucyl-leucyl-norleucinal exerts its effects by inhibiting cysteine proteases, enzymes that play a crucial role in protein degradation. The compound binds to the active site of the protease, preventing substrate access and subsequent proteolysis. This inhibition can modulate various cellular processes, including apoptosis and inflammation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Acetyl-leucyl-leucyl-norleucin-aldehyd

- N-Acetylleucylleucylnorleucinal

- Calpain-Inhibitor I

Einzigartigkeit

Acetylleucyl-leucyl-norleucinal ist aufgrund seiner spezifischen inhibitorischen Aktivität gegen Cysteinproteasen, insbesondere Calpain I und II, einzigartig. Es zeigt eine starke, kompetitive Inhibition mit einem Ki-Wert zwischen 0,12 μM und 0,23 μM . Diese Spezifität und Potenz machen es zu einem wertvollen Werkzeug in der biochemischen Forschung und Arzneimittelentwicklung .

Biologische Aktivität

MG-101, also known as Calpain inhibitor I, is a compound that has garnered attention for its biological activity, particularly in the context of viral inhibition and cancer research. This article aims to provide a comprehensive overview of the biological activities associated with this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

This compound functions primarily as an inhibitor of cysteine proteases, particularly the main protease (Mpro) of SARS-CoV-2. The compound forms a covalent bond with the active site cysteine residue (Cys145) of Mpro, effectively blocking substrate binding and inhibiting viral replication. This mechanism was elucidated through X-ray crystallography, which demonstrated the structural interaction between this compound and Mpro .

Antiviral Activity

Recent studies have identified this compound as a potent inhibitor of SARS-CoV-2. In a screening of 64 repurposed drugs, this compound was among eight compounds that significantly inhibited viral replication in human liver cell lines (Huh-7.5). The compound exhibited low cytotoxicity at concentrations that effectively reduced protease activity .

Table 1: Inhibitory Concentrations of this compound Against SARS-CoV-2

| Compound | IC50 (µM) | Cytotoxicity (% Viability at 10 µM) |

|---|---|---|

| This compound | 1.0 | 90% |

| Lycorine HCl | 0.5 | 85% |

| Nelfinavir mesylate | 0.8 | 88% |

Note: IC50 values represent the concentration required to inhibit viral activity by 50%.

Cancer Research Applications

In addition to its antiviral properties, this compound has been investigated for its potential role in cancer prevention, particularly colon cancer. Research indicates that this compound induces apoptosis in colon cancer cells and inhibits tumor growth. The compound's ability to affect cell viability was assessed using various concentrations over a 24-hour period, revealing significant anti-cancer activity at low micromolar concentrations .

Case Study: Effects on Colon Cancer Cells

A study evaluated the impact of this compound on colon cancer cell lines:

- Cell Lines Used : HT-29 and SW480

- Concentration Range : 0–26 µM

- Observation Period : 24 hours

- Findings : Significant reduction in cell proliferation at concentrations above 10 µM.

Comparative Analysis with Other Compounds

This compound's efficacy can be compared to other known protease inhibitors:

Table 2: Comparative Efficacy of Protease Inhibitors

| Compound | Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Mpro | 1.0 | Covalent inhibition |

| Nelfinavir | Mpro | 0.8 | Competitive inhibition |

| Lycorine HCl | PLpro | 0.5 | Non-covalent binding |

Eigenschaften

IUPAC Name |

(2S)-2-acetamido-4-methyl-N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxohexan-2-yl]amino]pentan-2-yl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37N3O4/c1-7-8-9-16(12-24)22-19(26)18(11-14(4)5)23-20(27)17(10-13(2)3)21-15(6)25/h12-14,16-18H,7-11H2,1-6H3,(H,21,25)(H,22,26)(H,23,27)/t16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMYKJLXRRQTBOR-BZSNNMDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70911457 | |

| Record name | 2-[(1-Hydroxyethylidene)amino]-N-{1-hydroxy-4-methyl-1-[(1-oxohexan-2-yl)imino]pentan-2-yl}-4-methylpentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70911457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110044-82-1 | |

| Record name | ALLN | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110044-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | acetylleucyl-leucyl-norleucinal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07558 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-[(1-Hydroxyethylidene)amino]-N-{1-hydroxy-4-methyl-1-[(1-oxohexan-2-yl)imino]pentan-2-yl}-4-methylpentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70911457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.